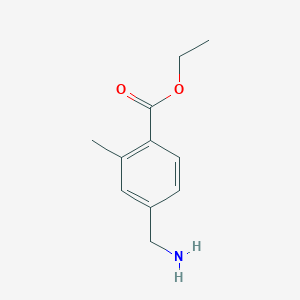

Ethyl 4-(aminomethyl)-2-methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(aminomethyl)-2-methylbenzoate, also known as benzocaine, is a local anesthetic commonly used in medicine and dentistry. It is a white crystalline powder that is odorless and tasteless. Benzocaine works by blocking nerve signals in the body, which helps to reduce pain and discomfort.

Mécanisme D'action

Benzocaine works by binding to and blocking voltage-gated sodium channels in the nervous system. This prevents the flow of sodium ions into the cells, which stops nerve signals from being transmitted. As a result, the sensation of pain is reduced or eliminated.

Biochemical and Physiological Effects:

Benzocaine has been shown to have a number of biochemical and physiological effects in the body. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and carbonic anhydrase, which play important roles in nerve and muscle function. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

One major advantage of Ethyl 4-(aminomethyl)-2-methylbenzoate is its ability to selectively block the activity of voltage-gated sodium channels, which makes it a useful tool for studying the function of these channels in the nervous system. However, Ethyl 4-(aminomethyl)-2-methylbenzoate can also have off-target effects on other ion channels and receptors, which can complicate experimental results. Additionally, Ethyl 4-(aminomethyl)-2-methylbenzoate has a relatively short duration of action, which can limit its usefulness in certain types of experiments.

Orientations Futures

There are a number of potential future directions for research involving Ethyl 4-(aminomethyl)-2-methylbenzoate. One area of interest is the development of new local anesthetics that have longer duration of action and fewer side effects. Another potential direction is the investigation of the role of voltage-gated sodium channels in diseases such as epilepsy and neuropathic pain, and the development of new drugs that target these channels. Finally, there is ongoing research into the mechanisms of action of Ethyl 4-(aminomethyl)-2-methylbenzoate and other local anesthetics, which could lead to a better understanding of pain perception and the development of new therapies for pain management.

Méthodes De Synthèse

Benzocaine can be synthesized through a multi-step process starting with 4-nitrotoluene. The first step involves the reduction of 4-nitrotoluene to 4-aminotoluene, followed by acylation with ethyl chloroformate to form ethyl 4-(aminomethyl)benzoate. This intermediate is then methylated using sodium methoxide to produce ethyl 4-(aminomethyl)-2-methylbenzoate, or Ethyl 4-(aminomethyl)-2-methylbenzoate.

Applications De Recherche Scientifique

Benzocaine has been widely used in scientific research as a tool to study the function of ion channels and receptors in the nervous system. It has been used to investigate the role of voltage-gated sodium channels in pain perception and to study the effects of anesthetics on the activity of these channels.

Propriétés

IUPAC Name |

ethyl 4-(aminomethyl)-2-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)10-5-4-9(7-12)6-8(10)2/h4-6H,3,7,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRYWWFXBDNVHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)CN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(aminomethyl)-2-methylbenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-dimethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2739759.png)

![N-(1-cyanocyclohexyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2739762.png)

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2739763.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2739764.png)

![3-(4-methylphenyl)-1-({4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}methyl)-1H-1,2,4-triazole-5-thiol](/img/structure/B2739766.png)

![8-(3-Ethoxyphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2739771.png)

![2-cyclopentyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2739778.png)